![molecular formula C9H6Cl2FNO B1487303 4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile CAS No. 2149598-64-9](/img/structure/B1487303.png)
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile
Overview
Description
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile is a chemical compound with the CAS Number: 2149598-64-9 . It has a molecular weight of 234.06 .
Molecular Structure Analysis
The molecular formula of this compound is C9H6Cl2FNO . This indicates that it contains nine carbon atoms, six hydrogen atoms, two chlorine atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
This compound is stored at ambient temperature .Scientific Research Applications
Src Kinase Inhibitors Synthesis
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile derivatives have been utilized in the preparation of new Src kinase inhibitors. A study by Boschelli et al. (2008) describes an efficient preparation method for these compounds, highlighting their significance in developing potent Src inhibitors with in vivo activity (Boschelli et al., 2008).
Synthesis Improvement
Lai Yi-tian (2012) focused on improving the synthesis process of related compounds, demonstrating the application of this compound in refining chemical synthesis methods (Lai Yi-tian, 2012).
Antimicrobial Activity
Divyaraj Puthran et al. (2019) explored the antimicrobial activity of Schiff bases synthesized using related compounds. This highlights the potential use of this compound in developing new antimicrobial agents (Puthran et al., 2019).
Crystal Structure Analysis
The crystal structure analysis of related compounds has been a focus of research, as demonstrated by S. Naveen et al. (2006). Understanding these structures is vital for the development of bioactive heterocycles (Naveen et al., 2006).
Sonochemistry Research
A. Tuulmets et al. (2014) investigated the kinetics of reactions involving similar compounds under ultrasonic irradiation. This research contributes to our understanding of sonochemistry beyond cavitation (Tuulmets et al., 2014).
Fluorination Studies
Yolanda Vera-Ayoso et al. (2004) conducted fluorination studies on hexopyranosides, demonstrating the application of related compounds in creating new chemical structures (Vera-Ayoso et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FNO/c1-14-9-7(11)4-6(10)5(2-3-13)8(9)12/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBOUVUKRHSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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